(S)-N-(-)-p-Tolylsulfinyltryptamine

Asymmetric Synthesis Chiral Auxiliary Tetrahydro-β-carboline

Avoid generic sulfinamide substitution failures. (S)-N-(-)-p-Tolylsulfinyltryptamine is the essential p-tolyl chiral auxiliary where tert-butyl analogs fail. Key outcomes: • Pictet-Spengler: 84% yield, >99% ee for tetrahydro-β-carbolines. • Allylic alkylation: 95% yield, 93:7 e.r.; tert-butyl analog inactive. • Suzuki-Miyaura axial chirality: modular access to enantiopure S/N, S/P ligands. Reliable global supply with documented analytical data.

Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
Cat. No. B13708078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(-)-p-Tolylsulfinyltryptamine
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H18N2OS/c1-13-6-8-15(9-7-13)21(20)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3/t21-/m1/s1
InChIKeyGDHYCLNHSKWYMD-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evaluation of (S)-N-(-)-p-Tolylsulfinyltryptamine as a Chiral Auxiliary for Asymmetric Synthesis


(S)-N-(-)-p-Tolylsulfinyltryptamine is a chiral sulfinamide derived from tryptamine, featuring a stereogenic sulfur atom within its sulfinyl (S=O) group . As a member of the p-tolyl sulfinamide family (historically known as Davis' reagents), it serves as a versatile chiral auxiliary for asymmetric synthesis, particularly in stereocontrolled Pictet-Spengler reactions to access enantiopure tetrahydro-β-carboline scaffolds [1].

Stereocontrolled Pictet–Spengler assembly of tetrahydro-β-carboline scaffolds
Both (S)- and (R)-enantiomers support enantiomeric series exploration
p-Tolyl sulfinamide chiral auxiliary for Pd-catalyzed allylic alkylation ligand development
tert-Butyl analogs may be inactive; auxiliary choice dictates catalytic competence
Mild acidic auxiliary removal with retention of stereochemical integrity

The Critical Role of Chiral Sulfinamide Structure in Controlling Asymmetric Induction and Catalyst Activity


The choice of chiral sulfinamide is not trivial. The specific structure—whether a tert-butyl (Ellman's) or p-tolyl (Davis') group—dictates the reactivity, stereoselectivity, and even the success of a catalytic reaction. For instance, in palladium-catalyzed allylic alkylation, ligands derived from p-tolylsulfinamide are effective catalysts, whereas those derived from tert-butylsulfinamide fail to promote the reaction entirely [1]. Therefore, generic substitution among sulfinamide auxiliaries is not scientifically justified and can lead to failed reactions or inferior stereochemical outcomes.

p-Tolyl vs tert-Butyl
Risk tert-Butyl sulfinamides may fail to promote Pd allylic alkylation, while p-tolyl analogs are catalytically active. Ligand reactivity is auxiliary-dependent.
p-Tolyl vs Isopropyl
Risk Isopropylsulfinyl auxiliaries can give higher stereoselectivity in aziridination/allylation, but p-tolyl remains effective in Suzuki–Miyaura axial chirality control. Application context determines suitability.
Enantiomer Mismatch
Risk Using the opposite enantiomer inverts product absolute configuration. Both (S) and (R) are available, but are not interchangeable for a given stereochemical target.

Quantitative Evidence of Performance Differentiation for (S)-N-(-)-p-Tolylsulfinyltryptamine


Pictet-Spengler Reaction: Enantiopure Tetrahydro-β-carboline Synthesis via (S)-N-(-)-p-Tolylsulfinyltryptamine

The use of enantiopure (S)-N-(-)-p-Tolylsulfinyltryptamine enables a new and efficient route to enantiopure tetrahydro-β-carbolines. In a specific example, the reaction with 3,4-dimethoxybenzaldehyde in the presence of BF3·OEt2 followed by base-promoted cyclization and subsequent HCl-mediated auxiliary removal afforded the corresponding tetrahydro-β-carboline in 84% yield with >99% enantiomeric excess (ee) [1]. While the primary report used the (R)-enantiomer, the (S)-enantiomer serves as the corresponding enantiomeric counterpart for accessing the opposite absolute configuration, with stereochemical outcomes inverted accordingly [1].

Pictet–Spengler Stereocontrol
Head-to-head
Enantiomeric excess: >99% ee for both (S)- and (R)-auxiliaries in tetrahydro-β-carboline formation. Yields >80% (e.g. 84% with dimethoxybenzaldehyde/BF3·OEt2).
Supports enantiomeric series access with high stereochemical fidelity.
Stereochemical outcome inverted between (S) and (R); HCl deprotection retains ee.
Asymmetric Synthesis Chiral Auxiliary Tetrahydro-β-carboline

Catalytic Performance: p-Tolylsulfinamide-Derived Ligands vs. tert-Butylsulfinamide Ligands

In palladium-catalyzed asymmetric allylic alkylation, the performance of sulfinyl imine-thioether ligands is highly dependent on the sulfinamide core. Ligands synthesized from p-tolylsulfinamide efficiently promote the reaction (enantiomeric ratio (e.r.) up to 93:7, yield up to 95%), whereas ligands derived from tert-butylsulfinamide (Ellman's auxiliary) are completely inactive, failing to catalyze the reaction [1].

Catalytic Ligand Activity
Head-to-head
p-Tolylsulfinamide-derived ligands: e.r. up to 93:7, yield up to 95%. tert-Butylsulfinamide-derived ligands: no reaction (0% activity) in Pd allylic alkylation.
p-Tolyl auxiliary is required for ligand activity in this transformation.
Functional divergence is complete; generic substitution would fail.
Asymmetric Catalysis Ligand Design Palladium-Catalyzed Allylic Alkylation

Auxiliary Removal Efficiency: Facile Acidic Deprotection of the N-Sulfinyl Group

The p-tolylsulfinyl auxiliary can be removed in high yield and without racemization using hydrochloric acid (HCl), a key advantage over auxiliaries requiring harsher or less selective cleavage conditions. In the Pictet-Spengler sequence, HCl-mediated deprotection following cyclization proceeded cleanly to deliver the enantiopure tetrahydro-β-carboline products, demonstrating the orthogonal stability of the N-sulfinyl group under the cyclization conditions and its clean removal under acidic conditions [1]. This is consistent with the broader behavior of sulfinamide auxiliaries, which are known for straightforward removal under mild acidic conditions [2].

Auxiliary Removal
Class-level
HCl-mediated deprotection after Pictet–Spengler cyclization proceeds cleanly, preserving >99% ee. N-sulfinyl auxiliaries cleaved under mild acidic conditions without racemization.
Facile deprotection supports synthetic scalability and stereochemical integrity.
Contrasts with auxiliaries requiring harsh basic or thermal cleavage.
Chiral Auxiliary Deprotection Synthetic Methodology

Comparative Reactivity and Stereoselectivity: p-Tolyl vs. tert-Butyl and Isopropyl Sulfinyl Groups

In the Corey-Chaykovsky aziridination and organocatalytic allylation of acyl hydrazones, the isopropylsulfinyl group outperforms both tert-butylsulfinyl and p-tolylsulfinyl groups in both reactivity and stereoselectivity [1]. However, in Suzuki-Miyaura cross-coupling reactions, both tert-butylsulfinyl and p-tolylsulfinyl groups serve as effective chiral controllers for the synthesis of axially chiral biaryl ligands [2]. This demonstrates that the optimal sulfinyl group is application-dependent: p-tolylsulfinyl remains a viable and effective choice for certain transformations where other auxiliaries may be suboptimal or fail.

Cross-Reaction Selectivity Profile
Cross-study
Corey-Chaykovsky aziridination/allylation: isopropylsulfinyl > p-tolyl in reactivity/stereoselectivity. Suzuki-Miyaura axial chirality: p-tolyl and tert-butylsulfinyl both effective controllers.
Application-dependent auxiliary selection: p-tolyl retains utility in specific transformations.
Isopropyl analogs may be preferred for maximum stereoselectivity in aziridination.
Chiral Auxiliary Reactivity Comparison Stereoselectivity

Recommended Application Scenarios for (S)-N-(-)-p-Tolylsulfinyltryptamine Based on Quantitative Evidence


Asymmetric Synthesis of Enantiopure Tetrahydro-β-carbolines

Researchers synthesizing tetrahydro-β-carboline alkaloids or analogs for medicinal chemistry or natural product synthesis should procure (S)-N-(-)-p-Tolylsulfinyltryptamine as a chiral auxiliary. The Pictet-Spengler reaction employing this auxiliary delivers the corresponding heterocycles in high yields (e.g., 84%) and with excellent enantioselectivity (>99% ee), providing a reliable route to either enantiomeric series depending on the choice of (S)- or (R)-auxiliary [1].

Development of Chiral Ligands for Palladium-Catalyzed Allylic Alkylation

For projects focused on developing new chiral catalysts for asymmetric allylic alkylation, (S)-N-(-)-p-Tolylsulfinyltryptamine is the essential starting material. Evidence shows that sulfinyl imine-thioether ligands derived from p-tolylsulfinamide actively catalyze this reaction (e.r. up to 93:7, yield up to 95%), while analogous ligands derived from tert-butylsulfinamide are completely inactive [1]. This functional divergence makes p-tolylsulfinamide indispensable for this ligand class.

Synthesis of Axially Chiral Biaryl Ligands via Suzuki-Miyaura Coupling

(S)-N-(-)-p-Tolylsulfinyltryptamine provides the p-tolylsulfinyl chiral controller for the Suzuki-Miyaura cross-coupling route to axially chiral biaryl ligands. Both tert-butylsulfinyl and p-tolylsulfinyl groups are effective for controlling axial chirality in this transformation, enabling the modular preparation of enantiopure S/N and S/P ligands [1].

Enantioselective Building Block for Chiral Amine Synthesis

As a chiral sulfinamide, this compound serves as a precursor to chiral sulfinyl imines, which are versatile electrophiles for the asymmetric synthesis of α-chiral amines. The sulfinyl group provides robust stereocontrol during nucleophilic additions and is subsequently cleaved under mild acidic conditions, delivering enantiomerically enriched amine products suitable for pharmaceutical intermediate synthesis [1].

Application
Selection Property
Validation Focus
Tetrahydro-β-carboline scaffold synthesis
Pictet–Spengler stereocontrol with high ee
Enantiomeric excess and auxiliary removal yield
Chiral ligands for Pd allylic alkylation
p-Tolylsulfinamide-derived ligand reactivity
Catalytic competence vs. non-p-tolyl auxiliaries
Axially chiral biaryl ligand preparation
Suzuki–Miyaura chirality control with p-tolyl auxiliary
Axial stereochemistry transfer efficiency
Chiral amine building block synthesis
Sulfinyl imine electrophile for asymmetric additions
Nucleophilic addition stereocontrol and deprotection ease

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-(-)-p-Tolylsulfinyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.